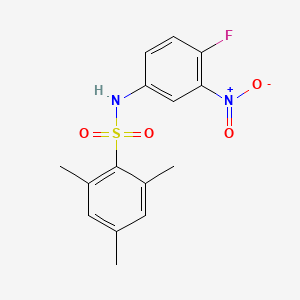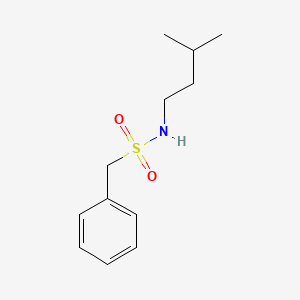![molecular formula C21H22N4O3 B11025815 N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025815.png)
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the condensation of 2-(2-methoxyphenyl)ethylamine with 1H-benzimidazole-6-carboxylic acid. The resulting intermediate is then cyclized to form the oxopyrrolidine ring .
Reaction Conditions: The reaction typically occurs under mild acidic conditions, with appropriate catalysts and solvents. The choice of reagents and reaction conditions may vary depending on the specific synthetic route employed.
Industrial Production: Compound X is industrially produced through scalable processes that optimize yield and purity. Large-scale synthesis involves efficient purification techniques and quality control measures.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding N-oxide or other derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Hydrolysis: The amide linkage is susceptible to hydrolysis under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the N-oxide derivative, while reduction produces the alcohol form.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme mechanisms or protein-ligand interactions.
Industry: Employed in the synthesis of other compounds or as a building block for drug discovery.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its benzimidazole-oxopyrrolidine hybrid structure. Similar compounds include 2-methylbenzimidazole and N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea , but none share its exact combination of functional groups.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-28-19-5-3-2-4-14(19)8-9-25-12-15(10-20(25)26)21(27)24-16-6-7-17-18(11-16)23-13-22-17/h2-7,11,13,15H,8-10,12H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
RIANIQADDJTOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


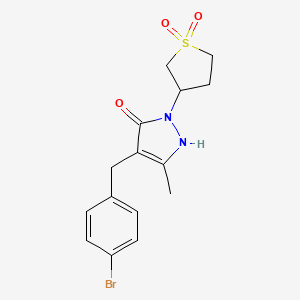
![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B11025738.png)
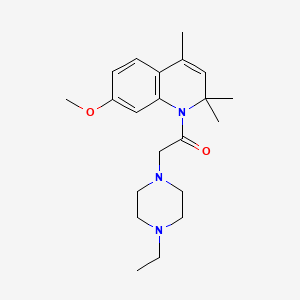
![3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B11025754.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11025759.png)
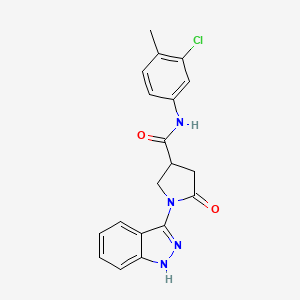
![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11025782.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B11025787.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11025790.png)
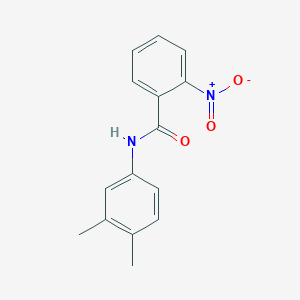
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025803.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11025805.png)
